6-Hydrazinyl-1H-indazole hydrochloride
Description
6-Hydrazinyl-1H-indazole hydrochloride is a heterocyclic organic compound featuring an indazole core substituted with a hydrazinyl group at the 6-position, paired with a hydrochloride counterion. This compound is primarily utilized in laboratory research, particularly in medicinal chemistry, as a precursor or intermediate for synthesizing pharmacologically active molecules. Its structure (Fig. 1) enables diverse reactivity, including nucleophilic substitution and coordination with metal ions, making it valuable for developing kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1H-indazol-6-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;/h1-4,10H,8H2,(H,9,11);1H |
InChI Key |
NPEAUINGKCNBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NN)NN=C2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazine-Functionalized Indazole Derivatives
6-Hydrazino-1H-indazol-3-ylamine Dihydrochloride
- Molecular Formula : C₇H₉Cl₂N₅
- Structural Difference : Contains an additional amine group at the 3-position of the indazole ring.
- Properties: Higher hydrochloride content (dihydrochloride vs. monohydrochloride) enhances solubility in polar solvents.
6-Hydrazinyl-1H-indazole Tetrahydrochloride
Chloro- and Hydroxy-Substituted Indazoles
6-Chloro-5-hydroxy-1H-indazole
- Molecular Formula : C₇H₅ClN₂O
- Structural Difference : Replaces the hydrazinyl group with chloro and hydroxyl substituents.
- Impact :
- The electron-withdrawing chlorine enhances electrophilic reactivity.
- The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in aqueous media compared to 6-hydrazinyl derivatives.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Benzodithiazine-Based Hydrazine Derivatives
Compounds such as 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () and 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share hydrazine moieties but differ in core structure:
- Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) vs. indazole.
- Functional Groups: Hydroxybenzylidene and cyano substituents introduce π-conjugation and electron-deficient regions, altering redox properties.
- Spectral Data :
Pharmacologically Active Indazole Derivatives
Nemiralisib Hydrochloride
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectral Comparison
Key Findings
- Hydrochloride Form Impact : Higher hydrochloride content (e.g., tetrahydrochloride) improves crystallinity but may limit membrane permeability in biological systems .
- Substituent Effects : Electron-withdrawing groups (Cl, CN) enhance electrophilicity, while hydroxyl groups improve solubility .
- Core Heterocycle Differences : Benzodithiazine derivatives exhibit distinct redox and spectral profiles compared to indazoles due to sulfur incorporation .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 6-hydrazinyl-1H-indazole hydrochloride?
The synthesis of this compound typically involves multi-step protocols, including cyclization and hydrazine substitution reactions. Key factors for optimization include:
- Temperature control : Reactions often proceed under reflux conditions (e.g., ethanol or DMF at 80–100°C) to enhance yield and purity .
- Catalyst selection : Palladium-based catalysts or copper(I) iodide may accelerate coupling reactions in heterocyclic systems .
- Purification : Column chromatography using silica gel with polar solvents (e.g., methanol/dichloromethane) is critical for isolating the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of hydrazinyl and indazole moieties, with characteristic shifts at δ 8.1–8.3 ppm (indazole protons) and δ 4.5–5.0 ppm (hydrazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 195.07 (calculated for CHNCl) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 43.2%, H: 3.6%, N: 28.7%) .
Q. What are the critical stability considerations for storing and handling this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants in sealed containers, as the hydrochloride salt is hygroscopic .
- Hazard mitigation : Follow OSHA guidelines for hydrazine derivatives, including fume hood usage and PPE (gloves, lab coats) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 6-hydrazinyl-1H-indazole derivatives?
Discrepancies in enzyme inhibition assays (e.g., IC variability) may arise from:
- Buffer conditions : Adjust pH (6.5–7.5) to mimic physiological environments and avoid false positives .
- Protein binding artifacts : Use dialysis or surface plasmon resonance (SPR) to differentiate specific vs. nonspecific interactions .
- Structural analogs : Compare with 6-chloro-1H-indazol-3-amine to isolate hydrazine-specific effects .
Q. What computational methods are suitable for predicting reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for hydrazine substitution pathways using hybrid functionals like B3LYP .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize experimental validation .
Q. How can researchers design experiments to probe the compound’s role in heterocyclic scaffold diversification?
- Cross-coupling reactions : Use Suzuki-Miyaura conditions (Pd(PPh), NaCO) to introduce aryl/heteroaryl groups at the hydrazine position .
- Oxidative cyclization : Treat with iodine or TBHP to generate fused pyrazole or triazole derivatives .
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to isolate intermediates (e.g., hydrazones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
